

# VLS-1272 Application Notes for High-Grade Serous Ovarian Cancer (HGSOC) Models

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## Compound of Interest

Compound Name: VLS-1272

Cat. No.: B10857293

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## Introduction

High-grade serous ovarian cancer (HGSOC) is the most prevalent and lethal subtype of ovarian cancer, characterized by high levels of chromosomal instability (CIN). This inherent genomic chaos presents a therapeutic vulnerability. **VLS-1272** is a potent and selective inhibitor of Kinesin Family Member 18A (KIF18A), a mitotic kinesin essential for the proper alignment of chromosomes during cell division in chromosomally unstable cells. In normal, chromosomally stable cells, KIF18A is not essential for mitosis, suggesting a therapeutic window for KIF18A inhibitors in CIN-high cancers like HGSOC. Preclinical studies have demonstrated the potential of **VLS-1272** as a targeted therapy for HGSOC. These application notes provide a summary of the preclinical data and detailed protocols for the evaluation of **VLS-1272** in HGSOC models.

## Data Presentation

### In Vitro Efficacy of VLS-1272 in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) of **VLS-1272** in various cancer cell lines, including the HGSOC cell line NIH-OVCAR3.

Cell Line	Cancer Type	IC50 (μM)	Citation
NIH-OVCAR3	High-Grade Serous Ovarian Cancer	0.0097	[1]
JIMT-1	Breast Cancer	0.0078	[1]
HCC-15	Breast Cancer	0.011	[1]

## In Vivo Efficacy of VLS-1272 in an OVCAR-3 Xenograft Model

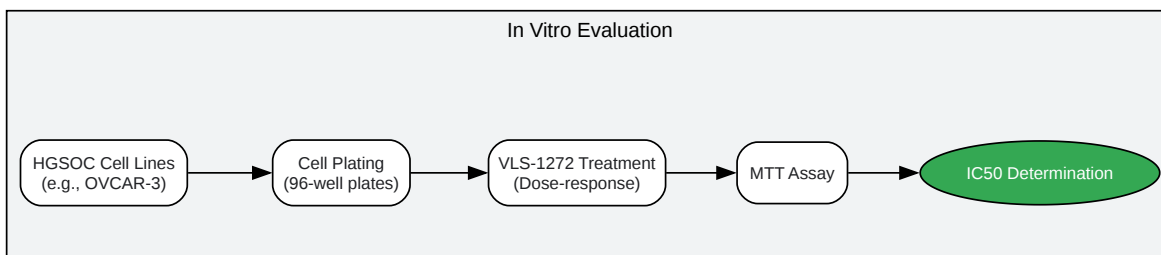
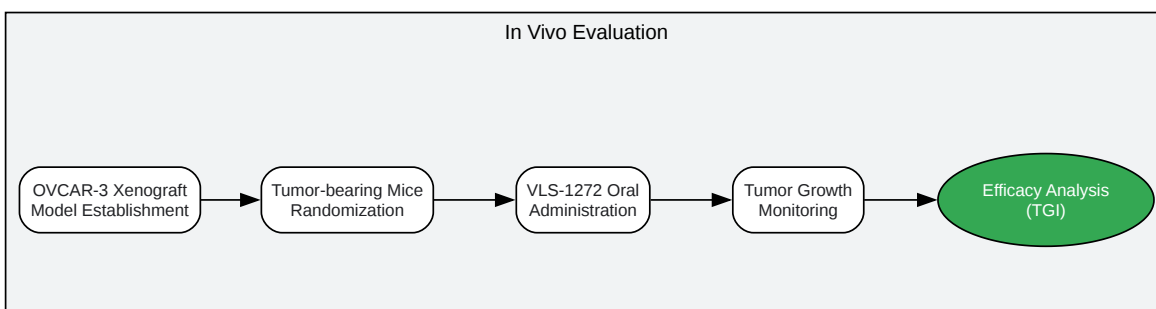
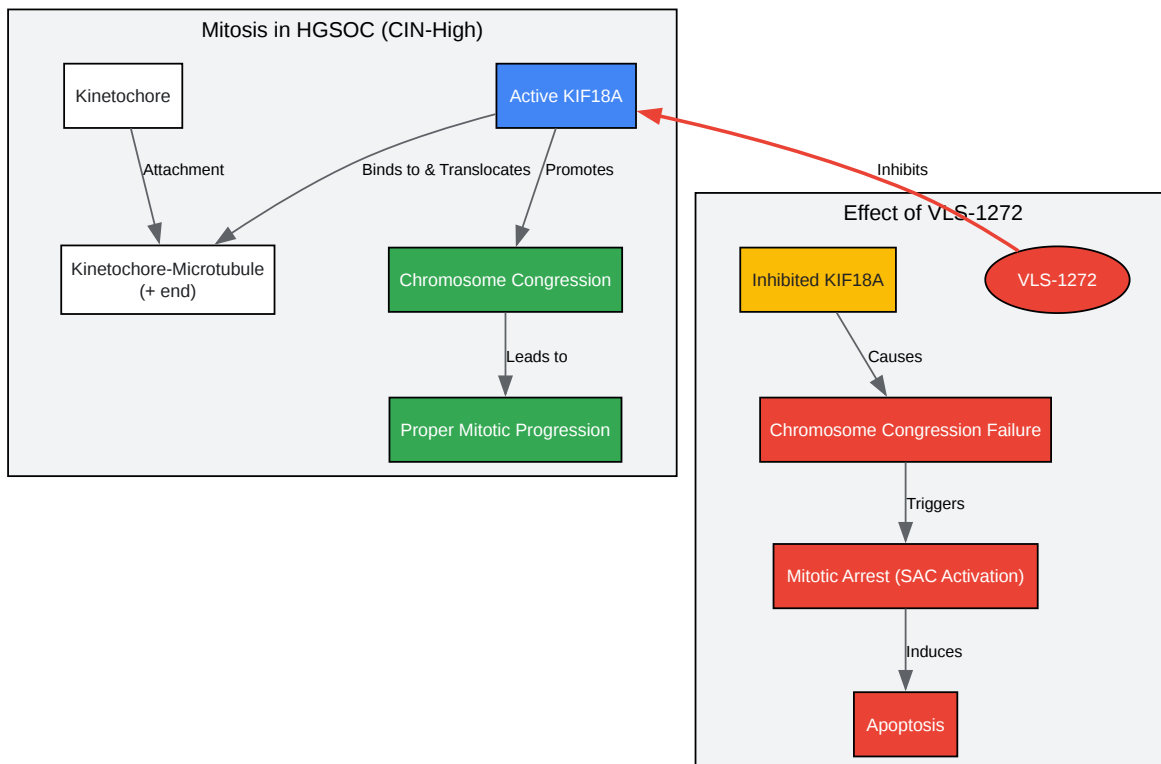
**VLS-1272** has demonstrated significant, dose-dependent anti-tumor activity in a mouse xenograft model using the HGSOc cell line OVCAR-3.

VLS-1272 Dose (mg/kg, p.o.)	Tumor Growth Inhibition (%)	Citation
10	24 ± 26	[1]
30	72 ± 17	[1]
60	82 ± 10	[1]

## Signaling Pathway and Mechanism of Action

**VLS-1272** selectively targets KIF18A, a motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore-microtubules (k-fibers) during mitosis. In chromosomally unstable cancer cells, which are prevalent in HGSOc, the mitotic process is under increased stress. These cells become highly dependent on KIF18A to facilitate the proper congression of chromosomes to the metaphase plate.

By inhibiting the ATPase activity of KIF18A, **VLS-1272** prevents its translocation along microtubules. This leads to the mislocalization of KIF18A and disrupts the precise control of microtubule dynamics required for chromosome alignment. The consequence is a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC), ultimately leading to apoptotic cell death in these cancer cells. Normal cells, with their stable chromosomal content, are less reliant on KIF18A and are therefore less sensitive to its inhibition.



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## References

- 1. volastratx.com [volastratx.com]
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